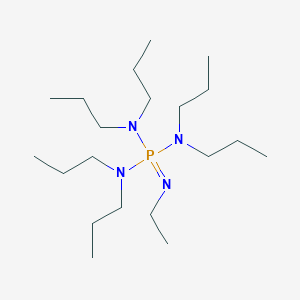
Carbamic acid, (5-amino-1,2-dihydro-3-(3,4,5-trimethoxyphenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (5-amino-1,2-dihydro-3-(3,4,5-trimethoxyphenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a pyrido[3,4-b]pyrazine core substituted with a 3,4,5-trimethoxyphenyl group and an ethyl ester of carbamic acid. The presence of multiple functional groups makes it a versatile molecule for chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (5-amino-1,2-dihydro-3-(3,4,5-trimethoxyphenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester typically involves multi-step organic synthesis. The starting materials often include 3,4,5-trimethoxybenzaldehyde and appropriate pyrido[3,4-b]pyrazine derivatives. The key steps may involve:
Condensation Reactions: Formation of the pyrido[3,4-b]pyrazine core.
Amination: Introduction of the amino group at the 5-position.
Esterification: Formation of the ethyl ester of carbamic acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, (5-amino-1,2-dihydro-3-(3,4,5-trimethoxyphenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: Conversion of amino groups to nitro groups.
Reduction: Reduction of nitro groups back to amino groups.
Substitution: Nucleophilic substitution reactions at the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can regenerate the amino compound.
Aplicaciones Científicas De Investigación
Carbamic acid, (5-amino-1,2-dihydro-3-(3,4,5-trimethoxyphenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of carbamic acid, (5-amino-1,2-dihydro-3-(3,4,5-trimethoxyphenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Carbamic acid, (5-amino-1,2-dihydro-3-(3,4,5-trimethoxyphenyl)pyrido(3,4-b)pyrazin-7-yl)-, methyl ester: Similar structure with a methyl ester group instead of ethyl.
Carbamic acid, (5-amino-1,2-dihydro-3-(3,4,5-trimethoxyphenyl)pyrido(3,4-b)pyrazin-7-yl)-, propyl ester: Similar structure with a propyl ester group.
Uniqueness
The ethyl ester variant is unique due to its specific ester group, which can influence its reactivity, solubility, and biological activity compared to its methyl and propyl counterparts.
This detailed article provides a comprehensive overview of carbamic acid, (5-amino-1,2-dihydro-3-(3,4,5-trimethoxyphenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
82586-01-4 |
|---|---|
Fórmula molecular |
C19H23N5O5 |
Peso molecular |
401.4 g/mol |
Nombre IUPAC |
ethyl N-[5-amino-3-(3,4,5-trimethoxyphenyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl]carbamate |
InChI |
InChI=1S/C19H23N5O5/c1-5-29-19(25)24-15-8-11-16(18(20)23-15)22-12(9-21-11)10-6-13(26-2)17(28-4)14(7-10)27-3/h6-8,21H,5,9H2,1-4H3,(H3,20,23,24,25) |
Clave InChI |
BWJOJAFDVLMQIH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC1=NC(=C2C(=C1)NCC(=N2)C3=CC(=C(C(=C3)OC)OC)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







-lambda~2~-stannane](/img/structure/B14417670.png)








